molecular formula C40H35N3O3S B3371211 C.I. Pigment Blue 56 CAS No. 6417-46-5

C.I. Pigment Blue 56

Cat. No.: B3371211
CAS No.: 6417-46-5
M. Wt: 637.8 g/mol
InChI Key: IIXWWFPZFCVALL-UHFFFAOYSA-N
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Description

C.I. Pigment Blue 56, also known as 2-Methyl-4-{4-[(Z)-[4-(3-methylanilino)phenyl]{(4Z)-4-[(3-methylphenyl)imino]cyclohexa-2,5-dien-1-ylidene}methyl]anilino}benzene-1-sulfonic acid, is a synthetic organic pigment. It is widely used in various industries due to its vibrant blue color and stability. The compound has a molecular formula of C40H35N3O3S and a molecular weight of 637.80 g/mol .

Preparation Methods

The synthesis of C.I. Pigment Blue 56 involves multiple steps, including the condensation of aromatic amines and aldehydes. The reaction conditions typically require acidic or basic catalysts to facilitate the formation of the pigment. Industrial production methods often involve high-temperature reactions and the use of solvents such as acetonitrile and water. The pigment is then purified through processes like recrystallization and filtration to achieve the desired purity and color intensity .

Chemical Reactions Analysis

C.I. Pigment Blue 56 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, the pigment can be oxidized using agents like potassium permanganate, leading to the formation of different oxidation products. Similarly, reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions often involve the replacement of functional groups with other substituents, resulting in modified pigments with altered properties .

Scientific Research Applications

C.I. Pigment Blue 56 has a wide range of applications in scientific research. In chemistry, it is used as a colorant in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). In biology, the pigment is employed in staining procedures to visualize cellular structures and tissues. In medicine, it is used in diagnostic assays and imaging techniques. Additionally, the pigment finds applications in the industry, particularly in the production of paints, inks, plastics, and textiles .

Mechanism of Action

The mechanism of action of C.I. Pigment Blue 56 involves its interaction with light and other molecules. The pigment absorbs specific wavelengths of light, resulting in its characteristic blue color. At the molecular level, the pigment’s structure allows it to form stable complexes with various substrates, enhancing its stability and colorfastness. The molecular targets and pathways involved in these interactions are primarily related to the pigment’s aromatic and sulfonic acid groups, which facilitate binding and stabilization .

Comparison with Similar Compounds

C.I. Pigment Blue 56 can be compared with other similar compounds, such as C.I. Pigment Blue 15 and C.I. Pigment Blue 75. While all these pigments share a similar blue hue, they differ in their chemical structures and properties. For example, C.I. Pigment Blue 15 is a copper phthalocyanine pigment, whereas C.I. Pigment Blue 75 is a cobalt phthalocyanine pigment. The unique structure of C.I. Pigment Blue 56, with its specific aromatic and sulfonic acid groups, provides distinct advantages in terms of stability and color intensity .

Properties

IUPAC Name

2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O3S/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46/h4-26,41,43H,1-3H3,(H,44,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXWWFPZFCVALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC(=C4)C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064344
Record name C.I. Pigment Blue 56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6417-46-5
Record name Benzenesulfonic acid, 2-methyl-4-((4-((4-((3-methylphenyl)amino)phenyl)(4-((3-methylphenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)phenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006417465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-methyl-4-[[4-[[4-[(3-methylphenyl)amino]phenyl][4-[(3-methylphenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Blue 56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-[[4-[[4-[(3-tolyl)amino]phenyl][4-[(3-tolylimino]-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]benzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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